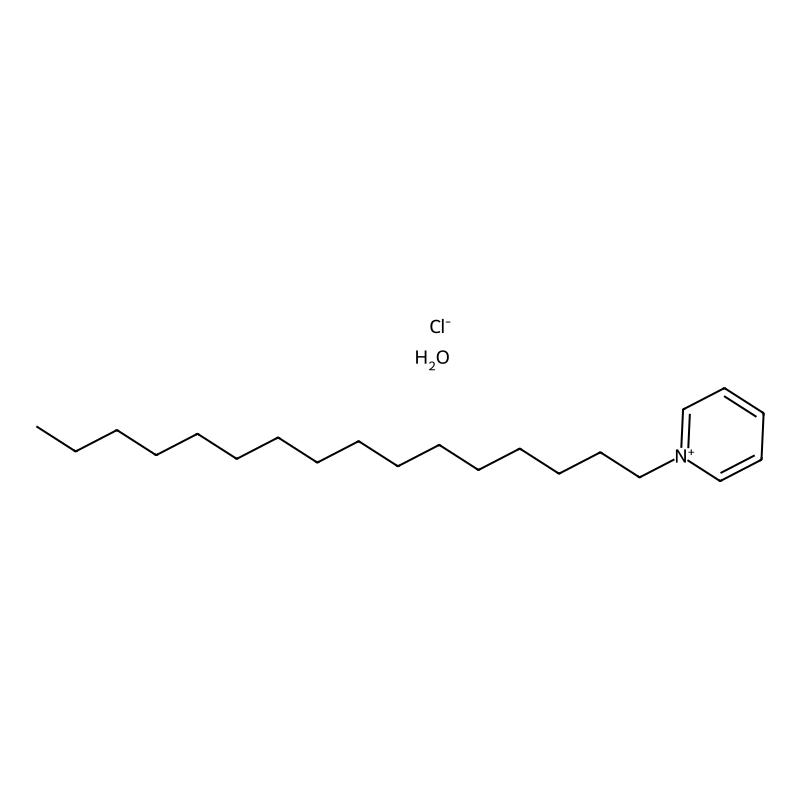

Cetylpyridinium chloride monohydrate

C21H40ClNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H40ClNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

CPC monohydrate mechanism of action

Mechanism of Antimicrobial Action

CPC's mechanism is rooted in its amphiphilic molecular structure, which features a positively charged hydrophilic head (pyridinium ring) and a long hydrophobic hydrocarbon tail (cetyl chain) [1] [2]. The process of microbial disruption occurs in several key steps:

- Electrostatic Attraction and Binding: The surfaces of most microbial cells (bacteria, fungi, enveloped viruses) carry a net negative charge due to components like lipoteichoic acid (Gram-positive bacteria), lipopolysaccharides (Gram-negative bacteria), or phospholipids [1] [3]. The positively charged nitrogen atom in CPC's pyridinium ring is strongly attracted to and binds with these anionic sites [1] [2].

- Membrane Integration and Disruption: The long, hydrophobic cetyl chain inserts into and integrates with the lipid bilayer of the cell membrane [1] [3]. This action disrupts the membrane's architecture and organization.

- Loss of Membrane Integrity: The disruption of the lipid bilayer increases membrane permeability, compromising its function as a barrier [1] [3] [4]. This leads to the leakage of vital intracellular components, such as potassium ions (K⁺), nucleotides, and ATP, out of the cell [1] [3].

- Cell Lysis and Death: The loss of osmotic regulation, essential metabolites, and energy reserves leads to metabolic collapse and, ultimately, cell lysis (bursting) and death [1] [3] [4]. At high concentrations, CPC can cause complete disintegration of the membrane [1].

The following diagram illustrates this multi-step process of microbial membrane disruption.

Visual summary of CPC's mechanism of action leading to microbial cell death.

Quantitative Antimicrobial Efficacy Data

The tables below summarize key quantitative data on CPC's efficacy against various microorganisms, illustrating its broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a CPC Solution (VesiX) Against Uropathogenic Bacteria [5]

| Bacterial Species | MIC (%) | MBC (%) |

|---|---|---|

| Uropathogenic E. coli (UPEC) | ≤ 0.0063% | ≤ 0.0063% |

| Klebsiella pneumoniae | ≤ 0.0063% | ≤ 0.0063% |

| Enterococcus faecalis | ≤ 0.0063% | ≤ 0.0063% |

| Pseudomonas aeruginosa | ≤ 0.0125% | ≤ 0.0125% |

| Proteus mirabilis | ≤ 0.0125% | ≤ 0.0125% |

Table 2: Comparative Susceptibility to CPC in Different Growth Modes [1]

| Measurement | Organisms | Concentration (μg/mL) |

|---|---|---|

| MIC (Planktonic) | Oral streptococci | 0.12 - 0.24 (median) |

| MBIC (Biofilm) | Oral streptococci | 7.81 - 15.63 (median) |

Experimental Protocols for Key Assays

For researchers aiming to evaluate CPC's activity, here are methodologies from the cited literature.

Protocol 1: Broth Microdilution for MIC/MBC Determination [5]

- Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of CPC against bacterial strains.

- Materials: Cation-adjusted Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, CPC stock solution, bacterial inoculum standardized to ~5 × 10⁵ CFU/mL.

- Procedure:

- Prepare a series of twofold dilutions of CPC in MHB across the microtiter plate.

- Inoculate each well with the standardized bacterial suspension.

- Incubate the plate at 35±2°C for 16-20 hours under normal atmospheric conditions.

- The MIC is recorded as the lowest concentration of CPC that completely inhibits visible growth.

- To determine the MBC, subculture aliquots from wells showing no visible growth onto agar plates. The MBC is the lowest concentration of CPC that results in ≥99.9% killing of the initial inoculum after subculturing.

Protocol 2: Time-Kill Assay Against Biofilms [5]

- Objective: To evaluate the bactericidal kinetics of CPC against pre-formed biofilms.

- Materials: 96-peg plates for biofilm growth, appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose), CPC solution, neutralizer solution (e.g., D/E Neutralizing Broth), sonication bath.

- Procedure:

- Grow biofilms on pegs for 48 hours, replacing the medium after the first 24 hours.

- Expose the biofilm-coated pegs to a specific concentration of CPC (e.g., 0.0063% or 0.0125%) for a set time (e.g., 5 minutes).

- Transfer the pegs to a neutralizer solution to stop the antimicrobial action.

- Sonicate the pegs to dislodge the biofilm bacteria.

- Perform viable cell counts by serially diluting and plating the suspension. A reduction of ≥3 log₁₀ in viable counts indicates strong bactericidal activity.

Additional Mechanisms and Research Applications

Beyond direct membrane disruption, CPC exhibits other bioactivities relevant to product efficacy and research.

- Inhibition of Bacterial Adherence: CPC can inhibit the adherence of bacteria to surfaces, which is a critical mechanism in its ability to reduce dental plaque formation in oral care products [3] [4].

- Activity Against Enveloped Viruses: CPC is effective against enveloped viruses (e.g., influenza, coronaviruses). Its surfactant properties disrupt the viral lipid envelope, rendering the virus non-infectious [6] [7] [2].

- Emerging Research Applications: Recent studies explore CPC's use in novel areas, such as intravesical instillation for treating recurrent urinary tract infections (rUTIs) [5] and in composite materials for environmental remediation and contact lens disinfection [8] [9].

References

- 1. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 2. The Science Behind CPC Monohydrate: Enhancing ... [nbinno.com]

- 3. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 4. Cetylpyridinium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. VesiX cetylpyridinium chloride is rapidly bactericidal and ... [pmc.ncbi.nlm.nih.gov]

- 6. Cetylpyridinium chloride [en.wikipedia.org]

- 7. Cetylpyridinium chloride monohydrate | Influenza Virus ... [selleckchem.com]

- 8. A novel montmorillonite clay-cetylpyridinium chloride ... [sciencedirect.com]

- 9. A novel montmorillonite clay-cetylpyridinium chloride ... [sciencedirect.com]

Cetylpyridinium chloride monohydrate antimicrobial efficacy biofilm

Mechanism of Antimicrobial Action

CPC is a cationic quaternary ammonium compound that targets bacterial cell membranes. Its mode of action can be broken down into several steps, which are illustrated in the following diagram and detailed in the table below.

CPC's mechanism of action leads to bacterial cell death.

| Process Stage | Key Action | Consequence |

|---|---|---|

| 1. Electrostatic Attraction | Positively charged pyridinium head of CPC binds to negatively charged bacterial cell surfaces (e.g., lipoteichoic acid in Gram-positive, lipopolysaccharides in Gram-negative) [1]. | Initial attachment and concentration at the cell envelope. |

| 2. Membrane Integration | The lipophilic hexadecane tail of CPC penetrates and integrates into the lipid bilayer [1]. | Disorganization and destabilization of the membrane structure. |

| 3a. Action at Low Concentrations | disruption of membrane integrity interferes with osmoregulation and homeostasis [1]. | Leakage of potassium ions (K+) and other cytoplasmic contents; can initiate autolysis [1]. |

| 3b. Action at High Concentrations | Severe membrane disintegration [1]. | Massive leakage of intracellular components and cell lysis [1]. |

Quantitative Efficacy Against Biofilms

CPC's effectiveness varies significantly between planktonic cells and structured biofilms. The following table summarizes key efficacy data from recent studies.

| Biofilm Model / Bacteria | CPC Concentration | Exposure Time | Key Efficacy Outcome | Source/Reference |

|---|---|---|---|---|

| 31-species subgingival biofilm | 0.075% | 1 min, 2x/day (8 treatments total) | 60% reduction in biofilm metabolic activity; significant reduction in 13 out of 31 species [2]. | Braz. Dent J. (2020) |

| Saliva-derived microcosm biofilms (Gingivitis & Caries models) | 0.05% | 10 minutes | Most effective antiseptic tested; higher CFU reduction than CHX, BAC, ALX, DQC [3]. | Clin Oral Investig. (2021) |

| Oral streptococcal isolates (Planktonic vs. Biofilm) | N/A | N/A | Median MIC (planktonic): 0.12-0.24 μg/ml. Median MBIC (biofilm): 7.81-15.63 μg/ml [1]. | Antimicrob. Agents Chemother. (2020) |

| Methicillin-resistant S. aureus (MRSA) biofilms | (in over-the-counter mouthwash) | 0.5 - 2 min | Reduction in bacterial viability by ≤60%; concluded ineffective at eradication [1]. | Smith et al. (cited in [1]) |

Biofilm Resistance and Adaptation

A significant challenge in antimicrobial research is the inherent tolerance of biofilms and the potential for bacteria to adapt.

- Inherent Biofilm Tolerance: The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical and chemical barrier, hindering the penetration of antimicrobial agents [3]. This is a primary reason for the vastly higher minimum biofilm inhibitory concentrations (MBICs) compared to minimum inhibitory concentrations (MICs) for planktonic cells [1].

- Phenotypic Adaptation: Repeated exposure to sublethal concentrations of antiseptics, which can occur in clinical use, can lead to bacterial adaptation. One study demonstrated that upon repeated sub-inhibitory exposure, bacteria like E. coli, E. faecalis, and S. aureus could develop a stable phenotypic adaptation, resulting in up to a four-fold increase in MIC [3]. This adaptation was associated with changes in protein expression profiles [3].

Advanced Formulations and Delivery

To overcome the limitations of conventional rinses, novel delivery systems are being developed.

- CPC-Loaded Mesoporous Silica Nanoparticles (CPC-MSN): This advanced system encapsulates CPC into silica nanoparticles, which allows for a prolonged and sustained release of the antimicrobial agent [4].

Representative Experimental Protocol

The following workflow and protocol detail a method for evaluating CPC efficacy against complex biofilms, based on a study of a 31-species subgingival model [2].

Workflow for evaluating CPC efficacy in a multispecies biofilm model.

- Biofilm Model: The subgingival biofilm is composed of 31 different bacterial species related to periodontitis [2].

- Culture Method: Biofilms are cultivated for 7 days using a Calgary biofilm device [2].

- Treatment Regimen:

- Intervention: Treat biofilms with 0.075% CPC.

- Control: Use 0.12% Chlorhexidine (CHX) as a positive control.

- Protocol: Apply treatment twice daily for 1 minute, from day 3 to day 7 of biofilm growth (8 treatments total) [2].

- Outcome Assessment:

Potential Risks and Resistance

The widespread use of antiseptics is not without risk. There is growing evidence and concern that their unreflected use could contribute to the development of antimicrobial resistance [5] [1] [3].

- Cross-Resistance: The mechanisms bacteria use to adapt to antiseptics can be analogous to those for antibiotics, potentially leading to cross-resistance [1]. This highlights the importance of using antiseptics judiciously.

- Regulatory Precedent: The ban of triclosan from consumer products by the FDA in 2016 due to resistance concerns underscores the seriousness of this issue [1].

- Mechanism: CPC is a membrane-active agent whose efficacy is concentration-dependent [1].

- Efficacy is Context-Dependent: Mature, complex biofilms show significantly higher tolerance than planktonic cells or early biofilms [1] [3].

- Innovation Lies in Delivery: Advanced systems like nanoparticle encapsulation can enhance efficacy by improving penetration and providing sustained release [4].

- Resistance is a Real Concern: The potential for phenotypic adaptation and cross-resistance warrants careful consideration in formulating long-term use strategies [5] [3].

References

- 1. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antimicrobial Effect of Cetylpyridinium Chloride on Complex Multispecies Subgingival Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limited antimicrobial efficacy of oral care antiseptics in microcosm biofilms and phenotypic adaptation of bacteria upon repeated exposure | Clinical Oral Investigations [link.springer.com]

- 4. One-Pot Preparation of Cetylpyridinium Chloride- ... [pmc.ncbi.nlm.nih.gov]

- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetylpyridinium chloride cationic quaternary ammonium compound

Fundamental Properties and Mechanism of Action

CPC, or 1-hexadecylpyridinium chloride, is a monocationic quaternary ammonium compound (QAC) with the molecular formula C₂₁H₃₈ClN and a molar mass of 339.99 g·mol⁻¹ (as anhydrous) [1]. Its structure features a positively charged pyridine ring as a hydrophilic head group linked to a long hydrophobic hexadecane (C16) tail [2]. This amphoteric surfactant nature is key to its antimicrobial action, with maximum effect observed when the alkyl chain contains 14 to 16 carbon atoms [2].

The primary mechanism of action against microorganisms is the disruption of the cell membrane [2] [3]. The bacterial membrane carries a negative charge, which attracts the positively charged hydrophilic region of CPC. The molecule integrates into the membrane, with its hydrophobic tail embedding into the lipid bilayer [2]. This interaction leads to:

- At low concentrations: disruption of osmoregulation and homeostasis, causing leakage of potassium ions (K⁺) and other cytoplasmic components, which can initiate autolysis [2].

- At high concentrations: complete disintegration of the cytoplasmic membrane, resulting in massive leakage of cell contents and cell death [2] [3].

Beyond this membrane-disrupting activity, CPC can inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase and adsorb to pellicle-covered enamel, providing sustained antimicrobial activity (substantivity) after rinsing [3].

Antimicrobial and Clinical Efficacy Data

CPC's efficacy extends beyond planktonic bacteria to complex biofilms, though biofilm tolerance is significantly higher [2]. The table below summarizes key efficacy data from clinical and in vitro studies.

Table 1: Summary of CPC's Antimicrobial Efficacy

| Area of Efficacy | Model/Context | Key Finding | Reference / Citation |

|---|---|---|---|

| Plaque & Gingivitis | Human RCT (91 subjects), Experimental Gingivitis Model | CPC mouth rinse significantly slowed progression of gingival inflammation and inhibited 17 gingivitis-enriched bacterial genera. | [4] |

| Anti-biofilm Activity | In vitro oral streptococcal isolates | Median Minimum Inhibitory Concentration (MIC) for planktonic cells: 0.12–0.24 µg/mL. Median Minimum Biofilm Inhibitory Concentration (MBIC): 7.81–15.63 µg/mL. | [2] |

| Antiviral Activity (SARS-CoV-2) | In vitro against wild-type virus and Variants of Concern (VOCs) | CPC at 50 µg/mL completely inactivated the Wuhan strain. Suppressed infectivity of Alpha, Beta, and Gamma VOCs in a dose-dependent manner, even in a saliva matrix. | [5] |

| Antiviral Mechanism | Sucrose density analysis & TEM | At ~50 µg/mL, antiviral effect may not be primarily via envelope disruption (some particles remained intact), suggesting possible protein denaturation. | [5] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Protocol 1: Assessing Anti-SARS-CoV-2 Activity by Plaque Assay

This protocol is adapted from the study demonstrating CPC's virucidal effects [5].

- Virus and Cells: Use VeroE6/TMPRSS2 cells, maintained in appropriate culture medium. Use SARS-CoV-2 strains (e.g., Wuhan, VOCs) handled in a BSL-3 facility.

- Compound Preparation: Prepare a stock solution of CPC in water or PBS. Dilute to working concentrations (e.g., 10–50 µg/mL) in PBS or, to simulate physiological conditions, in human saliva from healthy volunteers.

- Virus Treatment: Mix equal volumes of the SARS-CoV-2 suspension (e.g., ~5 × 10⁵ PFU/mL) with the CPC solutions or a control (PBS). Incubate the mixture for a set time (e.g., 10 minutes) at room temperature.

- Plaque Assay:

- After incubation, serially dilute the virus-compound mixtures in infection medium.

- Aspirate the medium from confluent VeroE6/TMPRSS2 cell monolayers in multi-well plates.

- Inoculate the diluted mixtures onto the cells and adsorb for a specified period (e.g., 1 hour) with occasional rocking.

- After adsorption, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread.

- Incubate the plates for a set number of days (e.g., 3-4 days) at 37°C.

- Fix the cells with formalin and stain with crystal violet solution. Count the visible plaques.

- Cytotoxicity Control: Perform a parallel assay using the CPC concentrations on uninfected cells to rule out cytotoxicity confounding the results.

The workflow for this protocol can be visualized as follows:

Protocol 2: Evaluating Anticancer Activity via Paraptosis Induction

This protocol is based on the study identifying CPC's novel mechanism against pancreatic ductal adenocarcinoma (PDAC) cells [6] [7].

- Cell Culture: Culture human PDAC cells (e.g., PANC-1, MIA PaCa-2) in recommended medium.

- Compound Treatment: Treat cells with CPC at its IC₅₀ concentration (determined from prior viability assays) for 24-48 hours. Include a vehicle control (e.g., DMSO or water).

- Assessment of Paraptosis:

- Microscopy: Observe morphological changes under a light or phase-contrast microscope. Key features of paraptosis include cytoplasmic vacuolation, which is distinct from the membrane blebbing of apoptosis.

- Inhibition of Protein Synthesis: To confirm paraptosis, pre-treat cells with a protein synthesis inhibitor like cycloheximide (CHX, 2 µM) for 1 hour before adding CPC. If cytoplasmic vacuolation is suppressed, it indicates that paraptosis depends on new protein synthesis.

- Mechanistic Analysis (Western Blot):

- Lyse cells after CPC treatment.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with antibodies against key proteins in the proposed pathway: phospho-p38 MAPK, total p38 MAPK, and potentially ERN1 or MAP3K5.

- An increase in phospho-p38 levels in CPC-treated cells, which is abrogated by pre-treatment with a p38 inhibitor (e.g., SB203580), would support the mechanism.

The signaling pathway investigated in this protocol is detailed below:

Emerging Research and Potential Risks

Beyond its established uses, recent high-quality studies have revealed novel applications and important considerations for CPC.

Anticancer Activity: An unbiased screening of FDA-approved drugs identified CPC as a potent agent against pancreatic ductal adenocarcinoma (PDAC) [6] [7]. It inhibits PDAC cell growth by inducing paraptosis, a non-apoptotic, programmed cell death characterized by extensive cytoplasmic vacuolation derived from the endoplasmic reticulum (ER) and mitochondria [6]. The mechanism involves CPC initiating ER stress, leading to misfolded protein accumulation, which subsequently activates the ERN1-MAP3K5-p38 MAPK signaling pathway, culminating in paraptosis [6] [7]. In vivo experiments, including patient-derived xenograft and orthotopic models, have confirmed CPC's effectiveness in suppressing pancreatic tumor growth [7].

Risk of Microbial Resistance: The widespread use of antiseptics like CPC raises concerns about the development of microbial resistance, a serious public health issue [2]. Evidence suggests that long-term use of antiseptics, particularly with exposure to sublethal concentrations, may result in increased minimum inhibitory concentrations (MICs) and resistance in vivo [2]. There is potential for cross-resistance between biocides and antibiotics, as frequently using QACs like CPC could result in bacterial drug resistance [2]. This highlights the need for the prudent use of antiseptics in clinical and consumer practice.

Key Takeaways for Research and Development

- Repurposing Potential: The discovery of CPC's anticancer activity via paraptosis induction presents a significant opportunity for drug repurposing, especially for aggressive cancers like PDAC with limited treatment options [6] [7].

- Mechanistic Depth: Beyond its membrane-disruptive antimicrobial action, CPC's biological effects are complex and concentration-dependent, involving specific cellular stress pathways (ERN1-MAP3K5-p38) in mammalian cells [6].

- Clinical Translation Considerations: For developing CPC-based therapeutics, especially for systemic action, its pharmacokinetic profile must be considered. Quaternary ammonium compounds are generally poorly absorbed orally, and systemic effects from topical application are rare [3]. Furthermore, the potential for microbial resistance and cross-resistance to antibiotics warrants careful consideration in trial design and clinical use guidelines [2].

References

- 1. Cetylpyridinium chloride [en.wikipedia.org]

- 2. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 3. Cetylpyridinium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Cetylpyridinium chloride mouth rinses alleviate ... [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral effect of cetylpyridinium chloride in mouthwash on ... [nature.com]

- 6. Cetylpyridinium chloride triggers paraptosis to suppress ... [pubmed.ncbi.nlm.nih.gov]

- 7. Cetylpyridinium chloride triggers paraptosis to suppress ... [sciencedirect.com]

CPC monohydrate solubility and stability

Solubility and Stability Profile

The table below summarizes the key physical and chemical data for CPC monohydrate.

| Property | Specification / Value | Conditions / Notes |

|---|---|---|

| Molecular Formula | C₂₁H₄₀ClNO [1] [2] [3] | - |

| Molecular Weight | 358.00 - 358.01 g/mol [1] [2] [3] | - |

| CAS Number | 6004-24-6 [1] [2] [4] | - |

| Appearance | White to off-white crystalline powder [2] [5] [3] | - |

| Melting Point | 80 - 84 °C [2] [5] | - |

| pH (in water) | 5.0 - 5.4 [2] | 10 g/L, 20°C |

| Storage | -20°C, desiccated (for multi-year storage) [1] [6] | Sealed storage, away from moisture [3] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides [2] | - |

Solubility Data

CPC monohydrate is highly soluble in water and several common organic solvents. The following table provides detailed solubility data from multiple suppliers.

| Solvent | Solubility | Concentration (mM) | Notes |

|---|---|---|---|

| Water | 72 mg/mL [1] [6] | 201.11 mM [1] [6] | Freely soluble [5]; Soluble at 20°C [2] |

| DMSO | 72 mg/mL (claimed) [1] [6] | 201.11 mM (claimed) [1] [6] | Hygroscopic DMSO may significantly reduce solubility [1] [3] |

| Ethanol | 72 mg/mL [1] [6] | 201.11 mM [1] [6] | Freely soluble [5] |

| Chloroform | Freely soluble [5] | - | - |

Stability and Handling Considerations

- Storage Conditions: For long-term stability, it is recommended to store the powder at -20°C in a sealed container [1] [3]. The product can typically be shipped at room temperature [6].

- Solution Stability: Once dissolved, stock solutions can be stored at -20°C for one month or -80°C for six months, but should be sealed to prevent moisture absorption [3].

- Safety and Handling: CPC monohydrate is classified with several hazard codes. Please consult the relevant Material Safety Data Sheet (MSDS) for detailed risk and safety statements before use [2].

Experimental Protocol Guidance

The following diagram illustrates the general workflow for preparing and using CPC monohydrate in experimental settings, based on common protocols from the literature [3].

General workflow for preparing CPC monohydrate stock solutions.

- Preparing Stock Solutions: To prepare a 10 mM stock solution in DMSO, add 1 mL of DMSO to 3.58 mg of CPC monohydrate [3]. Note that moisture-absorbing (hygroscopic) DMSO can reduce solubility, so always use fresh DMSO [1].

- For In Vivo Formulations: If the compound is to be used in animal studies, a homogeneous suspension can be prepared using vehicles like 0.5% Carboxymethyl cellulose (CMC-Na) [1]. It is crucial to follow specific, validated in vivo formulation protocols for your research model.

References

- 1. Cetylpyridinium chloride monohydrate | Influenza Virus ... [selleckchem.com]

- 2. This compound | 6004-24-6 [chemicalbook.com]

- 3. This compound (Synonyms [medchemexpress.com]

- 4. (=Cetylpyridinium Chloride...) | Fisher Scientific CPC Monohydrate [fishersci.ca]

- 5. Cetylpyridinium Chloride| CPC |FUJIFILM Wako Chemicals... [specchem-wako.fujifilm.com]

- 6. This compound Datasheet [selleckchem.com]

Cetylpyridinium chloride monohydrate melting point 81-84 °C

Physical & Chemical Properties

The following table summarizes the key characteristics of cetylpyridinium chloride monohydrate based on the search results [1] [2] [3]:

| Property | Specification |

|---|---|

| Chemical Name | 1-Hexadecylpyridin-1-ium Chloride Monohydrate [3] [1] |

| CAS Registry Number | 6004-24-6 (Monohydrate) [1] [2] |

| Molecular Formula | C₂₁H₄₀ClNO [2] |

| Molecular Weight | 358.01 g/mol [1] [2] |

| Appearance | White to off-white crystalline powder [1] [2] |

| Melting Point | 81 - 84 °C [1] [2] |

| Solubility | Soluble in water; freely soluble in chloroform and ethanol [1] [2]. |

| pH (10g/L) | 5.0 - 5.4 [2] |

| Critical Micelle Concentration (CMC) | ~ 0.0009 – 0.0011 M [3] |

Safety and Toxicology Data

For safety assessments, here is a summary of toxicological data from animal studies [3] [2]:

| Route | Species | LD₅₀ |

|---|---|---|

| Oral | Rat | 200 mg/kg [3] [2] |

| Intravenous | Rat | 30 mg/kg [3] [2] |

| Intraperitoneal | Rat | 6 mg/kg [3] [2] |

| Subcutaneous | Rat | 250 mg/kg [2] |

| Oral | Mouse | 108 mg/kg [3] |

| Oral | Rabbit | 400 mg/kg [3] [2] |

| Intravenous | Rabbit | 36 mg/kg [3] [2] |

The compound is classified as hazardous and can cause serious eye damage, skin irritation, and is harmful if swallowed or inhaled. It is also very toxic to aquatic life [2].

Mechanism of Antimicrobial Action

Cetylpyridinium chloride (CPC) is a cationic quaternary ammonium compound that acts as a surfactant [4] [5]. Its antimicrobial activity stems from its molecular structure: a positively charged hydrophilic head group and a long hydrophobic hexadecane tail [4].

The mechanism of action can be visualized as a two-stage process, which is illustrated in the following diagram:

FIG 1. Mechanism of antimicrobial action of Cetylpyridinium Chloride. The diagram illustrates the process by which CPC disrupts bacterial cell membranes at low and high concentrations, ultimately leading to cell death [4].

Key Applications and Efficacy

CPC is widely used across various industries due to its antimicrobial and surfactant properties [5]. Its primary applications are summarized below:

| Field/Industry | Application Examples | Key Function |

|---|---|---|

| Oral Care & Dentistry | Mouthwashes, toothpastes, lozenges [4] [3] [1] | Reduces plaque and gingivitis; treats halitosis (often in combination with zinc lactate or chlorhexidine) [4] [3]. |

| Pharmaceuticals | Topical medications, nasal sprays, ophthalmic solutions [5] | Acts as a preservative and broad-spectrum antimicrobial agent [5]. |

| Virology | --- | Demonstrates virucidal activity by disrupting the lipid envelope of viruses, including influenza and SARS-CoV-2 [4] [3] [6]. |

| Cosmetics & Toiletries | --- | Used as a conditioning agent and antimicrobial in personal care products [1] [5]. |

| Industrial & Research | Cleaning agents, disinfectants; ion association reagent in analytical chemistry [5] | Provides surfactant and antimicrobial action for cleaning; aids in metal extraction and analysis [5]. |

Synthesis and Manufacturing

An improved process for the production of quaternary pyridinium salts like CPC is detailed in a patent [7]. The synthesis involves the reaction of pyridine with a long-chain alkyl halide (e.g., 1-chlorohexadecane) [8]. Key aspects of an optimized method include [8]:

- Reaction: Conducting a condensation reaction between pyridine and 1-chlorohexadecane.

- Catalyst: Using a catalyst, which can include acids like oxalic acid or phase transfer catalysts, to improve efficiency [7].

- Solvent System: Utilizing a binary solvent system, such as acetone and ethanol, which aids in the reaction and subsequent crystallization [8].

- Purification: The crude product is dissolved in a mixed alcoholic solvent and then undergoes cooling crystallization. This step is repeatable to achieve higher purity, and the final crystals are collected via suction filtration [8].

References

- 1. Cetylpyridinium Chloride (CPC) [specchem-wako.fujifilm.com]

- 2. This compound | 6004-24-6 [amp.chemicalbook.com]

- 3. Cetylpyridinium chloride [en.wikipedia.org]

- 4. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Mechanism of ... [nbinno.com]

- 6. This compound | Influenza Virus ... [selleckchem.com]

- 7. WO2016092499A1 - An improved process for the ... [patents.google.com]

- 8. Method used for preparing hexadecylpyridinium chloride [patents.google.com]

Comprehensive Technical Review: Cetylpyridinium Chloride Monohydrate Safety and Toxicology

Introduction and Chemical Profile

Cetylpyridinium chloride (CPC) is a quaternary ammonium compound and cationic surfactant widely utilized in pharmaceutical, personal care, and consumer products for its antimicrobial properties. The monohydrate form (C₂₁H₃₈ClN·H₂O) contains one water molecule in its crystalline structure, with a molecular weight of 339.99 g/mol for the anhydrous form [1]. CPC exists as a solid at room temperature with a melting point of 80-83°C for the monohydrate form [1]. It demonstrates good water solubility but is insoluble in acetone, acetic acid, and ethanol [1]. CPC's chemical structure consists of a positively charged pyridine ring as a hydrophilic head group coupled with a hexadecane chain as a lipophilic tail, classifying it as an amphoteric surfactant with a critical micelle concentration of approximately 0.0009-0.0011M [2] [1]. This structural configuration enables both antimicrobial activity and potential cellular toxicity mechanisms that will be explored throughout this review.

Toxicokinetic Profile

Although comprehensive pharmacokinetic studies in humans are limited, available data suggest that CPC is poorly absorbed following oral administration [3]. When administered as a mouth rinse, approximately 65% of the dose is retained in the oral cavity [3]. The compound is primarily eliminated via the fecal route due to this limited absorption [3]. Current literature lacks detailed information regarding CPC's volume of distribution, protein binding, metabolism, and half-life in humans [3]. Estimated daily consumer exposure ranges from 0.114 mg CPC per kg of body weight to approximately 1 mg/kg when assuming higher bioavailability [4]. Following typical mouthwash usage, CPC remains in human saliva at high-micromolar concentrations for several hours and can be detected at approximately 1 μM even 24 hours after expectoration [4].

Comprehensive Toxicity Profiles

In Vitro Toxicity Data

Table: In Vitro Toxicity Findings of Cetylpyridinium Chloride

| Cell Type/Model | Endpoint | Result | Concentration | Reference |

|---|---|---|---|---|

| A549 human lung cells | Cytotoxicity | IC₅₀ = 5.79 μg/mL (~17 μM) | 5.79 μg/mL | [5] |

| Primary human keratinocytes | Mitochondrial ATP inhibition | EC₅₀ = 1.7 μM | 1.7 μM | [4] |

| RBL-2H3 mast cells | Mitochondrial ATP inhibition | EC₅₀ = 1.7 μM | 1.7 μM | [4] |

| RBL-2H3 mast cells | Oxygen consumption rate inhibition | 50% reduction | 1.75 μM | [4] |

| Primary human keratinocytes | Oxygen consumption rate inhibition | 50% reduction | 1.25 μM | [4] |

| NIH-3T3 fibroblasts | Mitochondrial ATP inhibition | EC₅₀ = 1.7 μM | 1.7 μM | [4] |

| Oral streptococcal isolates (planktonic) | Antimicrobial activity | MIC = 0.12-0.24 μg/mL | 0.12-0.24 μg/mL | [2] |

| Oral streptococcal isolates (biofilm) | Antimicrobial activity | MBIC = 7.81-15.63 μg/mL | 7.81-15.63 μg/mL | [2] |

In vitro studies demonstrate that CPC exhibits concentration-dependent cytotoxicity against various cell lines. Notably, CPC inhibits mitochondrial function at low micromolar concentrations (EC₅₀ = 1.7 μM) that are substantially below those required for antimicrobial effects and approximately 100-fold lower than its critical micelle concentration [4]. This mitochondrial toxicity manifests as reduced ATP production and impaired oxygen consumption rates across multiple cell types, including primary human keratinocytes and rodent fibroblasts [4]. Additionally, CPC exposure induces mitochondrial nanostructural defects within 60 minutes, characterized by spherical structures with donut-like cross-sections observed via super-resolution microscopy [4].

In Vivo Toxicity Data

Table: In Vivo Toxicity Findings of Cetylpyridinium Chloride

| Species | Route | Exposure Duration | Findings | Dosage | Reference |

|---|---|---|---|---|---|

| Rat | Intratracheal instillation | Single dose | Increased LDH leakage, focal lung inflammation | All tested concentrations | [5] |

| Rat | Intratracheal instillation | Single dose | Increased proinflammatory cytokines (IL-6, IL-1β, TNF-α) | All tested concentrations | [5] |

| Rat | Inhalation | 28 days | Decreased body weight | High-exposure group | [5] |

| Rat | Inhalation | 28 days | Increased polymorphonuclear leukocytes in BALF | Concentration-dependent | [5] |

| Rat | Intravenous | LD₅₀ | Acute toxicity | 30 mg/kg | [1] |

| Rat | Oral | LD₅₀ | Acute toxicity | 200 mg/kg | [1] |

| Rabbit | Intravenous | LD₅₀ | Acute toxicity | 36 mg/kg | [1] |

| Rabbit | Oral | LD₅₀ | Acute toxicity | 400 mg/kg | [1] |

| Mouse | Intraperitoneal | LD₅₀ | Acute toxicity | 10 mg/kg | [1] |

| Mouse | Oral | LD₅₀ | Acute toxicity | 108 mg/kg | [1] |

| Human | Estimated fatal dose | Oral | Cationic detergent toxicity | 1-3 g | [1] |

In vivo studies reveal that CPC administration causes pulmonary inflammation across multiple exposure models. Following intratracheal instillation in rats, CPC induced focal inflammation in pulmonary parenchyma and significantly increased proinflammatory cytokines including IL-6, IL-1β, and TNF-α in bronchoalveolar lavage fluid [5]. Polymorphonuclear leukocytes in BALF, sensitive indicators of pulmonary inflammation, increased in a concentration-dependent manner across all inhalation exposure models [5]. Subacute exposure (28 days) resulted in decreased body weight in high-exposure groups, though no significant histological changes were observed in organ tissues [5]. The route-dependent acute toxicity is evident from the varying LD₅₀ values, with intravenous administration showing the greatest potency across species [1].

Human Adverse Effects

In human clinical applications, CPC-containing products are generally well-tolerated but can produce localized adverse effects. The most frequently reported issues include tooth staining (occurring in approximately 3% of users) and temporary taste alteration or loss that typically resolves within days of discontinuation [1]. The tooth staining is attributed to the interaction between CPC and bacterial debris on tooth surfaces rather than a direct chemical interaction with tooth structure [1]. Based on safety data evaluation, the U.S. Food and Drug Administration has concluded that CPC concentrations of 0.025% to 0.1% are safe for over-the-counter oral antiseptic use when labeled for short-term applications not exceeding seven days [1]. Significant systemic toxicity is rare following exposure to low-concentration consumer products, with the estimated fatal dose for cationic detergents like CPC ranging from 1-3 grams in humans [1].

Antimicrobial Activity and Resistance Concerns

CPC demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria through its action as a cationic surfactant. The mechanism involves electrostatic interaction between CPC's positively charged pyridine group and negatively charged bacterial membrane components, followed by integration of the hexadecane tail into the lipid bilayer [2]. At low concentrations, CPC disrupts cellular osmoregulation and homeostasis, while higher concentrations cause complete membrane disintegration with cytoplasmic leakage [2]. The compound also inhibits streptococcal glucosyltransferase, reducing synthesis of insoluble glucan that contributes to dental plaque formation [3].

A significant concern in the scientific community is the potential development of bacterial resistance to CPC with widespread use. Studies demonstrate that bacteria in biofilms exhibit dramatically increased tolerance to CPC compared to their planktonic counterparts, with minimum biofilm inhibitory concentrations (MBICs) approximately 50-100 times higher than minimum inhibitory concentrations (MICs) for planktonic cells [2]. This adaptive resistance in biofilms presents challenges for clinical efficacy. Additionally, evidence suggests that frequent CPC use could select for resistant bacterial strains and potentially contribute to cross-resistance to antibiotics, though this area requires further investigation [2].

Detailed Experimental Protocols

Mitochondrial Toxicity Assessment

The ATP production inhibition assay provides a sensitive method for evaluating CPC-induced mitochondrial toxicity. Cells (primary human keratinocytes, NIH-3T3 fibroblasts, or RBL-2H3 mast cells) are cultured in media containing glutamine and galactose instead of glucose to force ATP production through mitochondrial oxidative phosphorylation rather than glycolysis [4]. Following treatment with CPC concentrations ranging from 0.1-10 μM for 1-2 hours, cellular ATP levels are quantified using a luminometer after cell lysis and addition of a luciferin-luciferase reagent [4]. The oxygen consumption rate (OCR) is measured simultaneously using a Seahorse XF Analyzer or similar instrument to confirm mitochondrial dysfunction [4]. For visualization of mitochondrial structural changes, fluorescence photoactivation localization microscopy (FPALM) is employed with specific mitochondrial dyes, allowing super-resolution imaging of nanostructural defects following CPC exposure (1.75 μM for 60 minutes) [4].

Pulmonary Toxicity Assessment

The intratracheal instillation model in Sprague-Dawley rats provides a method for direct pulmonary toxicity assessment. Animals (typically 8-12 weeks old) receive CPC solutions in varying concentrations (e.g., 0.1-1.0 mg/kg) via single or repeated intratracheal administration [5]. Following exposure (24 hours post-instillation for acute studies or 28 days for subacute studies), animals are euthanized and bronchoalveolar lavage fluid is collected for analysis [5]. BALF is centrifuged to separate cellular components, with the supernatant analyzed for lactate dehydrogenase activity (cell injury marker) and proinflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA kits [5]. The cell pellet is resuspended and analyzed for polymorphonuclear leukocyte counts using differential staining [5]. Lung tissues are fixed in formalin, sectioned, and stained with hematoxylin and eosin for histopathological examination of inflammation and tissue damage [5].

CPC Antimicrobial Mechanism: This diagram illustrates the concentration-dependent antibacterial action of CPC through membrane interaction and disruption.

Mitochondrial Toxicity: Mechanisms and Implications

Recent research has identified mitochondrial dysfunction as a sensitive endpoint for CPC toxicity at concentrations potentially relevant to human exposure. CPC acts as a lipophilic cation that accumulates in mitochondria, disrupting the electron transport chain and oxidative phosphorylation [4]. The mechanism involves inhibition of mitochondrial complexes I-IV, reducing proton gradient generation and consequently decreasing ATP synthesis [4]. This mitochondrial impairment occurs at CPC concentrations (1-2 μM) approximately 100-fold lower than those required for antimicrobial effects, suggesting that mitochondrial toxicity may represent the most sensitive indicator of CPC cellular toxicity [4]. Additionally, CPC induces mitochondrial calcium efflux, further contributing to metabolic disruption [4]. These findings are particularly relevant given that CPC remains detectable in human saliva at approximately 1 μM for 24 hours following typical mouthwash use [4]. The mitochondrial toxicity of CPC warrants careful consideration in risk-benefit analyses, especially for vulnerable populations or with prolonged product use.

CPC Mitochondrial Toxicity Pathway: This diagram outlines the mechanisms by which CPC disrupts mitochondrial function, leading to cellular energy impairment.

Regulatory Status and Risk-Benefit Considerations

References

- 1. Cetylpyridinium chloride [en.wikipedia.org]

- 2. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial ... [pmc.ncbi.nlm.nih.gov]

- 3. Cetylpyridinium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Antimicrobial Cetylpyridinium Chloride Causes Functional ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive pulmonary toxicity assessment of ... [pubmed.ncbi.nlm.nih.gov]

Cetylpyridinium chloride monohydrate oral biofilm disruption protocol

Application Notes: A Biofilm-Disrupting Oral Rinse

Product: Next Science OTC Oral Rinse with Essential Oils (Test Group) Control: A carrier rinse without the active biofilm-disrupting components. Primary Objective: To evaluate the effectiveness of a novel mouth rinse in preventing the re-accumulation of supragingival plaque and altering the supragingival microbiome in adults with gingivitis following professional dental prophylaxis [1].

Mechanism of Action

The test rinse employs a dual-action strategy to combat oral biofilms [1]:

- Biofilm Matrix Disruption: The core technology is a high osmolarity solution of sodium hydroxide and potassium phosphate monobasic (pH 9.0). This formulation acts by chelating metal ions (e.g., Ca²⁺, Mg²⁺) that cross-link and stabilize the biofilm's extracellular polysaccharide (EPS) matrix. Disrupting these ionic bonds dismantles the structural integrity of the biofilm, exposing the embedded bacteria [1].

- Antimicrobial Action:

- Cetylpyridinium Chloride (CPC): A cationic quaternary ammonium compound that disrupts bacterial cell membranes. Its positively charged head group interacts with negatively charged bacterial cell surfaces, while its lipophilic tail integrates into the lipid bilayer. This causes disintegration of the membrane, leading to leakage of cytoplasmic contents and cell death [1] [2].

- Essential Oils (Menthol, Eucalyptol, Methyl Salicylate, Thymol): These components possess antibacterial activity by altering the bacterial cell wall permeability [1].

The following diagram illustrates this synergistic mechanism:

Summary of Quantitative Efficacy Data

The tables below summarize the key efficacy and microbiome findings from the clinical trial [1].

Table 1: Clinical Efficacy Outcomes (Per-Protocol Analysis)

| Outcome Measure | Test Group (n=39) | Control Group (n=41) | p-value |

|---|---|---|---|

| Supragingival Plaque Score (6 weeks) | Significantly lower | Higher | 0.022 |

| Supragingival Plaque Score (12 weeks) | Significantly lower | Higher | 0.022 |

| Gingivitis Score (12 weeks) | Similar improvement | Similar improvement | Not Significant |

| Bleeding Score (12 weeks) | No improvement | No improvement | Not Significant |

| Probing Depth | No improvement | No improvement | Not Significant |

Table 2: Microbiome and Safety Outcomes

| Category | Finding |

|---|---|

| Microbiome Impact (16S rRNA sequencing) | Treatment rinse significantly depleted abundant and prevalent members of the supragingival plaque microbiome consortium. |

| Study Completion Rate | 71% (80/118 completed; 17 lost to follow-up, 21 discontinued intervention early). |

| Adverse Effects | Long-term adherence may be limited by adverse effects (specifics not detailed in abstract). |

Detailed Experimental Protocol

This protocol is adapted from the referenced clinical trial (NCT03154021) for use in a research setting [1].

Study Design Overview

- Type: Randomized, controlled, double-blind clinical trial.

- Duration: 12 weeks.

- Groups: Test Mouth Rinse (n=59) vs. Control Carrier Rinse (n=59).

- Blinding: Products are numerically coded; investigators and participants are blinded.

Participant Selection Criteria

- Inclusion Criteria: Adults aged 18-60, in good general health, with at least 20 gradable teeth and a minimum of 10 bleeding sites at the baseline examination.

- Exclusion Criteria: Known allergy to any rinse component; severe periodontal disease; current periodontal/orthodontic treatment; diabetes; antibiotic therapy within 3 months of baseline; conditions that could interfere with study completion.

Reagents and Equipment

- Test Article: Next Science OTC Oral Rinse with Essential Oils (CPC, essential oils, sodium hydroxide, potassium phosphate monobasic, ethanol, water).

- Control Article: Carrier rinse (cinnamaldehyde, water) without active biofilm-disrupting agents.

- Equipment: Standardized toothbrushes/toothpaste, sterile curettes, -80°C freezer, facilities for 16S rRNA sequencing (e.g., Illumina platform).

Step-by-Step Procedure

The workflow for the clinical trial is as follows:

1. Screening and Baseline Assessment (Visit 1): * Obtain written informed consent. * Record medical history and confirm eligibility. * Perform clinical assessments: * Plaque Index: Using the Turesky modification of the Quigley and Hein index. * Gingival Index: As proposed by Loe (1967). * Bleeding Score: Assess bleeding on probing. * Probing Depth: Measure pocket depths. * Collect Baseline Supragingival Plaque Samples: * Using a sterile curette, collect plaque from four specified sites: mesial surface of maxillary left first molar, distal surface of maxillary right first premolar, mesial surface of mandibular left second molar, and distal surface of mandibular right lateral incisor. * If a specified tooth is missing, sample the next adjacent tooth. * Pool all four samples into a single, pre-labeled cryotube. * Immediately place samples on ice and transfer to a -80°C freezer for long-term storage.

2. Professional Prophylaxis and Randomization (Visit 2, within 2 weeks): * A single hygienist performs a full-mouth professional prophylaxis on all participants. * Randomize participants in a 1:1 ratio to either the Test or Control group using a sponsor-provided schedule. * Provide participants with their assigned rinse, plus a standardized toothbrush and toothpaste. * Instructions: Instruct participants to rinse with 20 mL of the assigned product for 30 seconds, twice daily (morning and evening), and to expectorate. The use of floss, interdental brushes, or any other oral hygiene aids is prohibited for the study duration.

3. Follow-up Assessments (Weeks 6 and 12): * Conduct visits in the morning; participants must refrain from eating, drinking, or performing oral hygiene prior to the visit. * Repeat all clinical assessments (Plaque Index, Gingival Index, Bleeding Score, Probing Depth) performed at baseline. * At the 12-week visit, collect supragingival plaque samples from the same four sites as baseline, following the identical procedure.

Data and Sample Analysis

- Statistical Analysis: Analyze clinical score data using the General Linear Model followed by post-hoc tests (e.g., Tukey's). A p-value of < 0.05 is considered statistically significant.

- Microbiome Sequencing: Perform 16S rRNA sequencing (Illumina platform) on the pooled plaque samples. Use standard bioinformatics pipelines to analyze changes in the composition and abundance of the supragingival plaque microbiome.

Critical Considerations for Researchers

- Adherence and Attrition: The referenced trial had a 29% dropout rate. Implementing robust participant retention strategies is crucial for maintaining statistical power.

- Adverse Effects: Note that long-term adherence to the test rinse may be limited by adverse effects, which could influence study outcomes and real-world applicability [1].

- Resistance Potential: Be aware that widespread use of antiseptics like CPC carries a potential risk of resistance development and cross-resistance to antibiotics, which should be monitored in long-term studies [2].

- Control Formulation: The specific "carrier rinse" used as a control contained cinnamaldehyde, which may have its own mild biological activity. Designing a truly inert placebo can be a challenge in such studies [1].

References

Comprehensive Application Notes and Protocols: Cetylpyridinium Chloride in Nanocomposite Preparation for Antimicrobial Drug Delivery

Introduction to Cetylpyridinium Chloride Nanocomposites

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, has attracted significant scientific interest due to its broad-spectrum antimicrobial activity against bacteria and fungi. The compound's mechanism of action involves the disruption of microbial membranes through electrostatic interactions between its positively charged pyridinium cation and negatively charged microbial cell membranes, leading to cell lysis and death [1] [2]. While CPC has been extensively used in conventional oral hygiene products such as mouthwashes and toothpastes, its clinical efficacy is often limited by poor substantivity (retention at the application site) and rapid clearance from the oral cavity [3] [4]. To address these limitations, researchers have developed various nanocomposite delivery systems that encapsulate CPC within nanostructured materials, enabling controlled release kinetics, enhanced antimicrobial efficacy, and improved biofilm penetration capabilities [1] [4] [5].

Recent advances in nanotechnology have facilitated the development of diverse CPC nanocomposites utilizing various carrier matrices, including mesoporous silica nanoparticles [1], chitosan-coated iron oxide nanoparticles [4], alginate-based polyelectrolyte complexes [6], and montmorillonite clay composites [5]. These nanocarrier systems demonstrate superior performance compared to free CPC through multiple mechanisms: (1) providing high drug loading capacity due to their extensive surface area; (2) enabling sustained release profiles that maintain effective antimicrobial concentrations over extended periods; (3) enhancing penetration into biological structures such as dentinal tubules and biofilm matrices; and (4) offering the potential for targeted delivery to specific infection sites [1] [4] [5]. The following application notes and protocols provide detailed methodologies for preparing, characterizing, and evaluating various CPC nanocomposites, along with comprehensive experimental data to guide researchers in the field of antimicrobial drug delivery system development.

Overview of CPC Nanocomposite Preparation Methods

The preparation of CPC nanocomposites employs various synthesis strategies, each offering distinct advantages for specific applications. The selection of an appropriate method depends on the desired physicochemical properties, the intended route of administration, and the required release kinetics. Below is a comparative summary of the primary nanocomposite preparation techniques:

Table 1. Comparison of CPC Nanocomposite Preparation Methods

| Method | Carrier Material | Key Features | CPC Loading Capacity | Release Duration | Primary Applications |

|---|---|---|---|---|---|

| One-Pot Synthesis | Mesoporous Silica Nanoparticles (MSNs) | CPC acts as both template and drug; simplified process | ~25% (weight basis) | >48 hours sustained release | Dental materials, biofilm eradication |

| Core-Shell Assembly | Chitosan-coated Iron Oxide Nanoparticles (IONPs-CS-CPC) | Magnetic properties; layer-by-layer assembly | High (exact value not specified) | Sustained release (duration not specified) | Oral fungal infections, antifungal coatings |

| Polyelectrolyte Complexation | Alginate Nanoparticles (CP-Alginate NPs) | Ionic crosslinking with Zn²⁺; spontaneous formation | >90% binding efficiency | Prolonged release (duration not specified) | Periodontal drug delivery, local therapy |

| Ion Exchange | Montmorillonite (CPC-Mont) | Carrier for controlled release; rechargeable | 1.19 mmol/g (CEC) | >14 days sustained release | Dental cements, restorative materials |

Each method offers unique advantages: the one-pot synthesis approach simplifies the manufacturing process by combining template formation and drug loading into a single step, making it highly efficient for creating mesoporous silica-based delivery systems [1]. The core-shell assembly method utilizes natural polymers like chitosan to create biocompatible nanocarriers with additional functional properties, such as mucoadhesion and magnetic responsiveness [4]. Polyelectrolyte complexation takes advantage of electrostatic interactions between oppositely charged molecules to form stable nanoparticles under mild conditions, preserving the stability of both the drug and the polymer matrix [6]. Finally, the ion exchange method with montmorillonite clay creates composites with exceptional drug loading capacity and sustained release profiles, making them particularly suitable for long-term antimicrobial applications in dental materials [5].

Protocol 1: One-Pot Synthesis of CPC-Loaded Mesoporous Silica Nanoparticles (CPC-MSN)

Materials and Equipment

- Cetylpyridinium chloride (CPC) (Sigma-Aldrich, St. Louis, MO, USA)

- Tetraethyl orthosilicate (TEOS) as silica source

- Ammonia solution (25%) as base catalyst

- Absolute ethanol and deionized water as solvents

- Centrifuge capable of 4000 rpm

- Mechanical stirrer with adjustable speed (250 rpm used in protocol)

- Vacuum oven for drying nanoparticles

- Ultrasonic bath for dispersion

Step-by-Step Synthesis Procedure

Dissolve CPC template: Weigh 0.50 g of CPC and dissolve in 180 mL of deionized water in a 500 mL round-bottom flask under constant mechanical stirring at 250 rpm until complete dissolution is achieved [1].

Catalyst addition: Slowly add 8 mL of 25% ammonia water to the CPC solution to establish basic conditions (pH ~11-12), which catalyze the hydrolysis and condensation of TEOS [1].

Silica precursor addition: Prepare a separate solution of 1.5 mL TEOS in 10 mL absolute ethanol. Add this solution dropwise to the reaction mixture over 10 minutes using an additional funnel to ensure controlled addition [1].

Reaction and aging: Continue stirring the reaction mixture overnight (~16 hours) at room temperature to allow complete formation of mesoporous silica nanoparticles with CPC encapsulated within the pores [1].

Harvesting nanoparticles: Transfer the solid suspension to centrifuge tubes and isolate the nanoparticles by centrifugation at 4000 rpm for 10 minutes. Discard the supernatant [1].

Washing procedure: Resuspend the pellet in deionized water and centrifuge again at 4000 rpm for 10 minutes. Repeat this washing step three times with deionized water, followed by three washes with absolute ethanol to remove unreacted precursors and byproducts [1].

Drying: Transfer the washed nanoparticles to a vacuum oven and dry at 60°C under reduced pressure until constant weight is achieved, typically 12-24 hours. Store the resulting white powder in a desiccator until further use [1].

Characterization and Biological Activity Data

Table 2. Characterization Data and Antimicrobial Efficacy of CPC-MSN

| Parameter | Results | Methods |

|---|---|---|

| Particle Size | Short rod morphology, ~100-200 nm | TEM, DLS |

| CPC Loading | ~25% (weight basis) | TGA, UV-Vis spectroscopy |

| Release Profile | Sustained release over >48 hours | UV-Vis spectroscopy in aqueous medium |

| MIC against S. mutans | 2-128 μg/mL range | Broth microdilution assay (CLSI guidelines) |

| Biofilm Penetration | Penetrated dentinal tubules | SEM analysis |

| Antibacterial Efficacy | Effective against S. mutans, A. naeslundii, E. faecalis | Biofilm eradication assays |

The one-pot synthesis method offers significant advantages over conventional multi-step approaches for preparing drug-loaded mesoporous silica nanoparticles. By employing CPC as both the structure-directing template and the therapeutic agent, this method eliminates the need for separate template removal and drug loading steps, streamlining the manufacturing process [1]. The resulting CPC-MSN exhibits a short rod morphology with well-defined mesopores that facilitate controlled release of CPC over extended periods (>48 hours), addressing the limitation of rapid clearance associated with conventional CPC formulations [1]. The antibacterial efficacy of CPC-MSN has been demonstrated against oral pathogens including Streptococcus mutans, Actinomyces naeslundii, and Enterococcus faecalis, which are associated with dental caries and endodontic infections [1]. Additionally, the appropriate nanoparticle size (100-200 nm) enables penetration into dentinal tubules, enhancing their potential application in endodontic therapy [1].

Protocol 2: Preparation of CPC-Loaded Chitosan-Coated Iron Oxide Nanoparticles (IONPs-CS-CPC)

Materials and Equipment

- Iron oxide nanoparticles (IONPs) (pre-synthesized or commercial)

- Chitosan (CS) (medium molecular weight, deacetylated degree >75%)

- Cetylpyridinium chloride (CPC) (Sigma-Aldrich, St. Louis, MO, USA)

- Acetic acid (1% v/v solution for chitosan dissolution)

- Ultrapure water (resistivity 18.2 MΩ·cm)

- Magnetic stirrer and centrifuge

- pH meter and sonication bath

Step-by-Step Synthesis Procedure

Chitosan coating of IONPs: Disperse 700 μg of IONPs in 10 mL of 1% acetic acid solution. Add 500 μg of chitosan and mix under magnetic stirring for 1 hour at room temperature to form a stable chitosan coating on the IONPs surface through electrostatic interactions [4].

CPC loading: Add 1000 μg of CPC to the CS-coated IONPs suspension and continue magnetic stirring for 1 hour to allow CPC immobilization onto the chitosan coating through ionic interaction between the cationic quaternary ammonium group of CPC and the anionic sites of chitosan [4].

Purification: Separate the resulting IONPs-CS-CPC nanocarrier by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant and resuspend the pellet in ultrapure water. Repeat this washing step three times to remove unbound CPC [4].

Characterization: The final nanocarrier can be characterized using transmission electron microscopy (TEM) for morphology and size, dynamic light scattering (DLS) for hydrodynamic diameter and zeta potential, X-ray diffraction (XRD) for crystalline structure, Fourier-transform infrared spectroscopy (FTIR) for chemical interactions, and thermogravimetric analysis (TGA) for CPC loading efficiency [4].

Antifungal Efficacy and Cytotoxicity Assessment

The IONPs-CS-CPC nanocarrier demonstrated enhanced antifungal efficacy compared to free CPC while maintaining similar cytotoxicity profiles [4]. Against planktonic cells of Candida albicans and Candida glabrata, the minimum inhibitory concentration (MIC) values for both IONPs-CS-CPC and free CPC were identical (0.78 μg/mL) [4]. However, against single- and dual-species biofilms of these Candida species, the CPC-containing nanocarrier at 78 μg/mL significantly reduced the number of cultivable cells more effectively than free CPC at the same concentration [4]. For total biomass reduction, metabolic activity inhibition, and cytotoxic effects on murine fibroblasts, the nanocarrier and free CPC produced statistically similar outcomes, indicating that the nanoformulation enhances antifungal efficacy without increasing cytotoxicity [4].

Table 3. Antifungal Efficacy of IONPs-CS-CPC Nanocarrier Against Candida Biofilms

| Candida Species | Treatment | Concentration (μg/mL) | Reduction in Cultivable Cells | Biofilm Biomass Reduction | Metabolic Activity Reduction |

|---|---|---|---|---|---|

| C. albicans (single-species) | IONPs-CS-CPC | 78 | Significant | Similar to free CPC | Similar to free CPC |

| C. glabrata (single-species) | IONPs-CS-CPC | 78 | Significant | Similar to free CPC | Similar to free CPC |

| Dual-species | IONPs-CS-CPC | 78 | Significant | Similar to free CPC | Similar to free CPC |

| All biofilms | Free CPC | 78 | Less than nanocarrier | Similar to nanocarrier | Similar to nanocarrier |

The core-shell structure of IONPs-CS-CPC provides multiple advantages for antifungal drug delivery. The chitosan coating enhances biocompatibility and provides mucoadhesive properties, potentially increasing retention time at application sites [4]. The magnetic properties of the iron oxide core offer the possibility of targeted delivery using external magnetic fields. Most importantly, the nanocarrier demonstrated superior efficacy in reducing cultivable cells in Candida biofilms compared to free CPC, while not increasing cytotoxicity to mammalian cells, making it a promising system for treating oral fungal infections such as denture stomatitis and oropharyngeal candidiasis [4].

Protocol 3: Preparation of CPC-Alginate Nanoparticles for Periodontal Delivery

Materials and Equipment

- Sodium alginate (Protanal LF 10/60, FMC BioPolymer, Mw = 1.38 × 10⁵ g/mol)

- Cetylpyridinium chloride (CPC) (Sigma-Aldrich)

- Zinc chloride (ZnCl₂, purity ≥ 98.0%, Sigma-Aldrich) as crosslinking agent

- Ultrapure water (resistivity 18.2 MΩ·cm)

- Magnetic stirrer and pH meter

- Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Step-by-Step Synthesis Procedure

Alginate solution preparation: Dissolve purified sodium alginate in ultrapure water to obtain a 0.5 mg/mL solution under gentle magnetic stirring at room temperature [6].

CPC-alginate complex formation: Add CPC solution to the alginate solution at constant CPC and alginate concentrations, with typical CPC-to-alginate mass ratios ranging from 0.1 to 0.5 [6].

Ionic crosslinking: For Zn-crosslinked nanoparticles, add ZnCl₂ solution at various ZnCl₂-to-alginate mass ratios (typically 0.02-0.1) to the CP-alginate mixture under continuous stirring [6].

Nanoparticle formation: Continue stirring for 1 hour to allow complete formation of CP-alginate nanoparticles through electrostatic interactions and ionic crosslinking [6].

Characterization: Measure the hydrodynamic diameter (Dh), polydispersity index (PDI), and zeta potential (ζ) of the resulting nanoparticles using dynamic light scattering. The binding efficiency of CPC to alginate can be determined using a CPC-selective membrane electrode [6].

Formulation Optimization and Binding Studies

The formation of CP-alginate nanoparticles relies on electrostatic interactions between the positively charged CPC and negatively charged alginate chains. Potentiometric titration studies have revealed that CPC molecules self-assemble into micelle-like aggregates threaded on the alginate polymer chain "like pearls on a string" [6]. The addition of Zn²⁺ as a crosslinking agent further stabilizes the nanoparticle structure through ionic interactions with guluronate blocks in the alginate chain [6].

Optimization studies demonstrated that stable Zn-alginate nanoparticles with incorporated CPC could be produced at constant CPC and alginate concentrations with various ZnCl₂-to-alginate mass ratios [6]. The average hydrodynamic diameter remained constant (~200 nm) up to a charge ratio (C+/P-) of approximately 0.37, above which the size increased to around 350 nm [6]. The zeta potential values became more positive with increasing ZnCl₂ content, indicating successful incorporation of CPC into the alginate matrix [6]. The binding efficiency of CPC to alginate was remarkably high, exceeding 90% across all tested formulations, making this system highly efficient for drug delivery applications [6].

Characterization Methods and Efficacy Testing Protocols

Physicochemical Characterization Techniques

Comprehensive characterization of CPC nanocomposites is essential to ensure their quality, performance, and reproducibility. The following techniques provide crucial information about the physicochemical properties of the developed nanocarriers:

Transmission Electron Microscopy (TEM): Utilized to visualize nanoparticle morphology, size, and distribution. Samples are typically prepared by depositing a dilute nanoparticle suspension on carbon-coated copper grids and allowing them to air-dry before analysis [1] [4].

Dynamic Light Scattering (DLS): Employed to determine the hydrodynamic diameter, size distribution, and polydispersity index of nanoparticles in suspension. Measurements should be performed in triplicate at a fixed scattering angle [1] [4].

Zeta Potential Analysis: Measured using electrophoretic light scattering to determine the surface charge of nanoparticles, which influences their stability, cellular interactions, and biodistribution [1] [4].

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify chemical functional groups and confirm successful drug loading through the appearance of characteristic absorption bands [1] [4].

X-Ray Diffraction (XRD): Employed to analyze the crystalline structure of nanoparticles and confirm the successful incorporation of CPC into the carrier matrix [1] [4].

Thermogravimetric Analysis (TGA): Used to determine the drug loading capacity and thermal stability of nanocomposites by measuring weight changes as a function of temperature under controlled atmosphere [1] [4].

UV-Vis Spectroscopy: Utilized to quantify CPC release profiles by measuring absorbance at 258-259 nm, characteristic of the pyridinium ring structure of CPC [1] [5].

Antimicrobial Efficacy Testing

Standardized antimicrobial testing protocols are crucial for evaluating the biological performance of CPC nanocomposites:

Minimum Inhibitory Concentration (MIC) Determination: Performed using broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of CPC nanocomposites are prepared in 96-well plates, inoculated with bacterial suspensions (10⁶ CFU/mL), and incubated for 24 hours at 37°C. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth [1] [4].

Biofilm Eradication Assays: Biofilms are typically grown on relevant substrates (e.g., hydroxyapatite disks for oral biofilms) for 48 hours with medium refreshment after 24 hours. Mature biofilms are treated with CPC nanocomposites for specified time periods, and efficacy is assessed through: (1) quantification of cultivable cells by viable plate counting; (2) total biomass measurement using crystal violet staining; and (3) metabolic activity assessment using resazurin or MTT assays [1] [4].

Time-Kill Kinetics Studies: Performed by exposing bacterial suspensions to CPC nanocomposites at specific concentrations and sampling at predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours) to determine the rate of microbial killing [1].

Cytotoxicity Assessment

Evaluation of biocompatibility is essential for potential therapeutic applications of CPC nanocomposites:

Cell Culture Models: Use relevant cell lines such as murine fibroblasts (L929), human gingival fibroblasts, or oral keratinocytes, maintained in appropriate culture media under standard conditions [4].

MTT Assay: Cells are seeded in 96-well plates and exposed to serial dilutions of CPC nanocomposites for specified time periods (typically 24-72 hours). MTT solution is added, and after incubation, formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm, and cell viability is calculated as a percentage of untreated controls [4].

Morphological Assessment: Visual inspection of cell morphology using inverted phase-contrast microscopy to detect signs of cytotoxicity such as cell rounding, shrinkage, or detachment [4].

Visualization of Synthesis Workflows and Antimicrobial Mechanisms

To facilitate understanding of the complex relationships in CPC nanocomposite preparation and function, the following diagrams illustrate key synthesis workflows and antimicrobial mechanisms:

One-Pot Synthesis of CPC-Loaded Mesoporous Silica Nanoparticles

One-Pot CPC-MSN Synthesis Workflow

Antimicrobial Mechanism of CPC Nanocomposites

Antimicrobial Mechanism of CPC

Conclusion and Future Perspectives

The development of CPC nanocomposites represents a significant advancement in antimicrobial drug delivery systems, addressing limitations associated with conventional CPC formulations. The protocols outlined in this document provide researchers with standardized methods for preparing, characterizing, and evaluating various CPC-loaded nanocarriers, including mesoporous silica nanoparticles, chitosan-coated iron oxide nanoparticles, alginate-based polyelectrolyte complexes, and montmorillonite clay composites. These systems offer distinct advantages such as sustained release profiles, enhanced biofilm penetration, improved substantivity, and targeted delivery capabilities.

Future research directions should focus on optimizing the in vivo performance of these nanocomposites, evaluating their long-term safety profiles, and exploring innovative applications beyond oral healthcare, such as wound dressings, medical device coatings, and environmental disinfection systems. Additionally, the development of stimuli-responsive systems that release CPC in response to specific environmental triggers (e.g., pH changes, enzyme activity, or microbial presence) represents a promising avenue for enhancing therapeutic precision. The integration of targeting ligands on nanoparticle surfaces could further improve site-specific delivery, minimizing off-target effects and enhancing therapeutic efficacy. As research in this field progresses, CPC nanocomposites hold significant potential for addressing the growing challenge of antimicrobial resistance and improving clinical outcomes in the management of infectious diseases.

References

- 1. One-Pot Preparation of Cetylpyridinium Chloride- ... [pmc.ncbi.nlm.nih.gov]

- 2. Cetylpyridinium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Formulation and Characterization of Cetylpyridinium ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel Colloidal Nanocarrier of Cetylpyridinium Chloride [mdpi.com]

- 5. Long-Term Antibacterial Efficacy of Cetylpyridinium ... [mdpi.com]

- 6. Development of Cetylpyridinium-Alginate Nanoparticles [sciencedirect.com]

CPC monohydrate antiviral activity SARS-CoV-2 protocol

Quantitative Efficacy Data of CPC Against SARS-CoV-2

The table below summarizes key quantitative findings from in vitro studies on CPC's efficacy against SARS-CoV-2.

| CPC Concentration | Contact Time | Viral Reduction (Log10) | Efficacy (%) | Key Findings | Source (Virus/Variant) |

|---|---|---|---|---|---|

| 0.04% – 0.3% | 30 seconds | >3-log | >99.9% | Directly and significantly reduced viral load [1]. | SARS-CoV-2 |

| 0.05%, 0.1%, 0.3% | 20 & 60 seconds | Not specified | Effective inactivation | Effectively inactivated the virus within recommended contact times [2]. | SARS-CoV-2 (Hu/DP/Kng/19-027) |

| Not specified (in mouthwash) | 2 minutes | ~3-log | ~99.9% | Reduced infectivity by over 1000-fold; vehicle without CPC had no effect [3] [4]. | SARS-CoV-2 variants (Alpha/B.1.1.7) |

| 0.07% (in mouthwash) | 1 minute (in vivo) | Significant reduction | Significant reduction | Clinical trial showed reduction of infectious virus in saliva of infected individuals [5]. | SARS-CoV-2 (Clinical Trial) |

Detailed Experimental Protocols

The following protocols are adapted from the cited research for assessing CPC's antiviral activity.

Plaque Reduction Assay for Virucidal Activity [2]

This protocol quantitatively measures the reduction in infectious virus particles after CPC exposure.

- Principle: CPC is mixed with a virus stock, and the reaction is stopped by dilution. The remaining infectious virus is quantified by a plaque-forming assay on permissive cells.

- Materials:

- Virus: SARS-CoV-2 (e.g., strain Hu/DP/Kng/19-027)

- Cells: VeroE6/TMPRSS2 cells

- CPC Solution: Prepare in PBS or water (e.g., 0.05%, 0.1%, 0.3%)

- Controls: Virus mixed with PBS (negative control), 0.1% povidone-iodine (positive control)

- Media: MEM with 2% FBS, overlay media with carboxymethyl cellulose

- Procedure:

- Mix 90 µL of CPC solution with 10 µL of virus stock for defined contact times (e.g., 20 s, 60 s, 300 s).

- Immediately after contact, dilute the mixture 10,000-fold in serum-free DMEM to stop the CPC reaction.

- Perform serial 10-fold dilutions of the stopped reaction.

- Inoculate diluted virus onto pre-formed VeroE6/TMPRSS2 cell monolayers in a 12-well plate.

- Adsorb for 2 hours, then overlay cells with MEM containing 1% carboxymethyl cellulose and 2% FBS.

- Incubate plates for 72 hours, then fix cells with 10% formalin and stain with 0.1% methylene blue.

- Count plaque-forming units (PFUs) and calculate the log reduction compared to the negative control.

- Key Considerations: All procedures with infectious SARS-CoV-2 must be performed in a BSL-3 laboratory. The dilution factor to stop CPC's activity is critical to prevent continued virucidal action during the assay.

Spike Protein-ACE2 Binding Inhibition Assay [2]

This protocol evaluates CPC's mechanism of action by testing its interference with the viral spike protein binding to its host receptor, ACE2.

- Principle: An ELISA-based kit measures the binding between the viral Spike RBD and human ACE2. CPC's effect on this interaction is quantified by pre-treating either component.

- Materials:

- Kit: COVID-19 Spike-ACE2 Binding Assay Kit II

- Proteins: Recombinant SARS-CoV-2 Spike RBD protein, recombinant human ACE2

- CPC Solution: Prepare at various concentrations (e.g., 0.0125%, 0.05%, 0.3%)

- Microplate Reader

- Procedure:

- Option A (Pre-treat RBD): Mix equal volumes of CPC solution and Spike RBD protein solution. Incubate for 20 seconds.

- Add the mixture to wells pre-coated with ACE2. Incubate for 2.5 hours at room temperature.

- Option B (Direct Addition): Alternatively, mix CPC directly with the RBD protein in the ACE2-coated wells.

- Follow the kit manufacturer's instructions for subsequent washing, incubation with detection antibodies, and signal development.

- Measure absorbance at 450 nm.

- Calculate the percentage of binding inhibition relative to control wells without CPC.

- Key Considerations: This assay helps distinguish if CPC acts on the virus (spike protein), the host cell (ACE2), or both.

Viral Envelope Disruption Analysis (Western Blot) [2]

This method investigates if CPC causes physical damage or degradation to the viral spike proteins.

- Principle: Spike proteins are treated with CPC and then analyzed by Western Blot. A change in molecular weight or loss of signal indicates protein degradation.

- Materials:

- Proteins: Recombinant SARS-CoV-2 Spike proteins (S1, S2, RBD)

- CPC Solution: 0.3% (w/v)

- Neutralizer: 1/10 SCDLP broth

- SDS-PAGE and Western Blot equipment

- Procedure:

- Dilute recombinant S protein to 444 ng/µL.

- Add 6 µL of protein to 54 µL of CPC solution, mix, and incubate for 20 seconds at room temperature.

- Add 540 µL of neutralizer to stop the reaction.

- Dilute the mixture 10-fold with MEM containing 2% FBS.

- Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

- Transfer to a PVDF membrane and probe with an anti-SARS-CoV-2 S protein primary antibody, followed by an HRP-conjugated secondary antibody.

- Develop and image the blot. Compare the band patterns of CPC-treated and untreated proteins.

Mechanism of Action and Visual Workflow

CPC inactivates SARS-CoV-2 through a multi-mechanism physical process that is less likely to induce viral resistance [6]. The primary mechanisms are:

- Viral Envelope Disruption: As a cationic surfactant, CPC integrates into and destabilizes the viral lipid envelope [3] [7]. This compromises membrane integrity, leading to the loss of viral contents and inactivation.

- Inhibition of Viral Attachment: CPC reduces the binding ability of both the viral spike protein and the host ACE2 receptor [2]. By interfering with this key interaction, CPC suppresses viral adsorption and entry into host cells.

The following diagram illustrates the multi-target mechanism of action and the corresponding experimental approaches for its validation.

Application Notes for Researchers